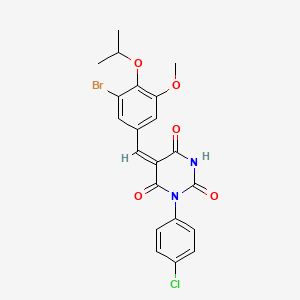
1-(2-adamantyl)-4-(4-methylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-adamantyl)-4-(4-methylcyclohexyl)piperazine (also known as MTMA) is a synthetic compound that belongs to the class of piperazine derivatives. MTMA has been gaining attention in scientific research due to its potential therapeutic applications in the field of neuroscience.
Mécanisme D'action
MTMA acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and behavior. It also acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This dual mechanism of action is thought to contribute to its potential therapeutic effects in the treatment of psychiatric and neurodegenerative disorders.
Biochemical and Physiological Effects:
MTMA has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, cognition, and behavior. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MTMA in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation is its potential toxicity, which must be taken into consideration when designing experiments.
Orientations Futures
There are several potential future directions for research on MTMA. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of MTMA and its potential side effects.
Méthodes De Synthèse
The synthesis of MTMA involves the reaction of 1-(2-adamantyl)piperazine with 4-methylcyclohexyl chloride in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of MTMA. The purity of the synthesized compound can be confirmed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
MTMA has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have an affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This makes it a potential candidate for the treatment of psychiatric disorders such as depression and anxiety. MTMA has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(2-adamantyl)-4-(4-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2/c1-15-2-4-20(5-3-15)22-6-8-23(9-7-22)21-18-11-16-10-17(13-18)14-19(21)12-16/h15-21H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLAGVUSFRKDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Adamantyl)-4-(4-methylcyclohexyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B6120886.png)
![4-(3-ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B6120891.png)
![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-2,4(3H,5H)-furandione](/img/structure/B6120933.png)
![4-[5-(1-adamantylmethyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B6120940.png)
![4-hydroxy-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6120944.png)
![ethyl 1-[(2-hydroxy-6-methyl-3-pyridinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6120952.png)
![2-[4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6120961.png)
![2-{1-benzyl-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6120962.png)
![3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6120968.png)
![3-({[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6120971.png)

methanone](/img/structure/B6120977.png)
![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6120981.png)
![3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B6120993.png)